molecular formula C12H11NO5 B1376162 1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid CAS No. 1350989-18-2

1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid

Cat. No.: B1376162
CAS No.: 1350989-18-2
M. Wt: 249.22 g/mol
InChI Key: ZGUPFVVRYMQLHD-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid is a complex organic compound with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol . This compound features a benzodioxole ring fused to an azetidine ring, making it a unique structure in organic chemistry. It is often used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid has a wide range of scientific research applications:

Safety and Hazards

The safety data sheet for a similar compound, 1-Boc-azetidine-3-carboxylic acid, suggests that it should not be used for food, drug, pesticide or biocidal product use . It is recommended to wear personal protective equipment/face protection when handling the compound .

Biochemical Analysis

Biochemical Properties

1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to alter the expression of specific genes, leading to changes in cellular behavior and function. Additionally, it impacts metabolic processes by modulating the activity of key enzymes involved in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, leading to either inhibition or activation of their function . These binding interactions can result in changes in gene expression, further influencing cellular processes. The compound’s ability to modulate enzyme activity is a crucial aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact on cellular function. Toxicity studies have indicated that high doses of this compound can cause significant cellular damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to changes in the overall metabolic state of cells, affecting their growth and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . The compound’s localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution.

Preparation Methods

One common synthetic route includes the reaction of 1,3-benzodioxole with azetidine-3-carboxylic acid under specific conditions to form the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of biochemical pathways .

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    1,3-Benzodioxole-5-carboxylic acid: A compound with a similar benzodioxole ring but lacking the azetidine moiety. The uniqueness of this compound lies in its combined benzodioxole and azetidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-11(13-4-8(5-13)12(15)16)7-1-2-9-10(3-7)18-6-17-9/h1-3,8H,4-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUPFVVRYMQLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.